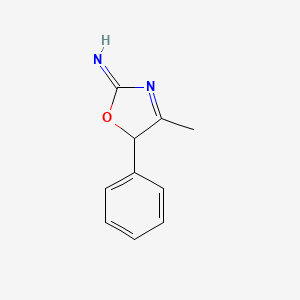

2-Imino-4-methyl-5-phenyloxazoline

Overview

Description

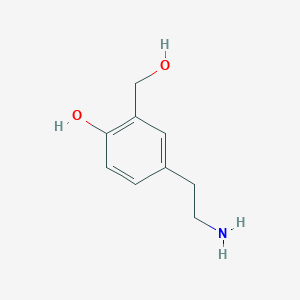

2-Imino-4-methyl-5-phenyloxazoline is a chemical compound that falls under the category of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .

Synthesis Analysis

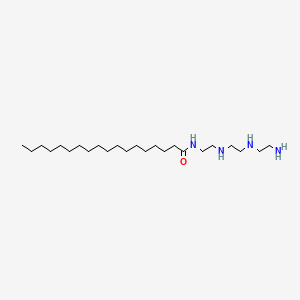

The synthesis of oxazolines, such as 2-Imino-4-methyl-5-phenyloxazoline, often involves various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of 2-Imino-4-methyl-5-phenyloxazoline includes a five-membered heterocyclic ring with one nitrogen and one oxygen atom .Scientific Research Applications

Pharmaceuticals

Oxazoline-based compounds, including 2-Imino-4-methyl-5-phenyloxazoline, have been recognized for their biological activities . They could potentially be used in the development of new pharmaceuticals .

Industrial Applications

The oxazoline moiety is used in various industrial applications . The specific uses of 2-Imino-4-methyl-5-phenyloxazoline in this field would need further investigation.

Natural Product Chemistry

Oxazoline compounds are also used in natural product chemistry . They could potentially be used in the synthesis of complex natural products.

Polymers

Oxazoline-based compounds are used in the field of polymers . They could potentially be used in the development of new polymer materials.

Synthesis of Other Compounds

Oxazoline compounds are often used as intermediates in the synthesis of other complex compounds . 2-Imino-4-methyl-5-phenyloxazoline could potentially be used in this way.

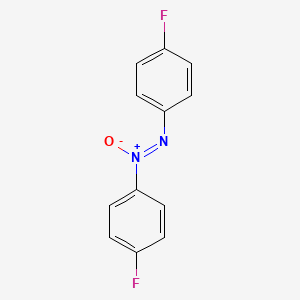

Nonlinear Optical Materials

While not specifically about 2-Imino-4-methyl-5-phenyloxazoline, there is research indicating that certain organic molecules containing conjugate systems, like oxazoline, show enhanced electronic nonlinear optical (NLO) polarization response . This suggests potential applications in the development of higher order nonlinear optical materials .

Mechanism of Action

Target of Action

The primary target of 2-Imino-4-methyl-5-phenyloxazoline, also known as 4-methyl-5-phenyl-5H-1,3-oxazol-2-imine, is the cyclization (Cy) domain of phenyloxazoline synthase (MbtB) . MbtB is a key enzyme in the siderophore biosynthesis pathway, which is conditionally essential .

Mode of Action

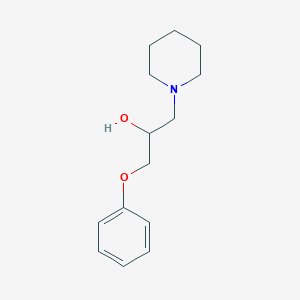

The compound interacts with its target, the MbtB_Cy domain, by binding stably at the active site pocket . The MbtB_Cy binding pocket has a strong affinity for electron-withdrawing functional groups, contributing to stable polar interactions between the enzyme and the ligand .

Biochemical Pathways

The affected pathway is the siderophore biosynthesis pathway, which is conditionally essential . The compound, acting as a transition-state analogue (TSA), targets the cyclization domain of phenyloxazoline synthase, a key enzyme in this pathway .

Result of Action

The result of the compound’s action is the inhibition of the MbtB enzyme, thereby affecting the siderophore biosynthesis pathway . This leads to enhanced intracellular killing efficacy against Mycobacterium aurum in infected macrophages . It also demonstrates whole-cell efflux pump inhibitory activity against Mycobacterium smegmatis .

Action Environment

The action of 2-Imino-4-methyl-5-phenyloxazoline can be influenced by environmental factors such as the presence of iron. The compound was evaluated preferentially in iron-deprived and iron-rich media to understand target preferentiality .

properties

IUPAC Name |

4-methyl-5-phenyl-5H-1,3-oxazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFLAGLBZNPYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=N)OC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954744 | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imino-4-methyl-5-phenyloxazoline | |

CAS RN |

33124-11-7 | |

| Record name | 2-Oxazolamine, 4-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3051271.png)

![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)